1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 75631-42-4
VCID: VC3917597
InChI: InChI=1S/C13H14O4/c1-4-5-9-12(16)10(7(2)14)6-11(8(3)15)13(9)17/h4,6,16-17H,1,5H2,2-3H3
SMILES: CC(=O)C1=CC(=C(C(=C1O)CC=C)O)C(=O)C
Molecular Formula: C13H14O4
Molecular Weight: 234.25 g/mol

1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one

CAS No.: 75631-42-4

Cat. No.: VC3917597

Molecular Formula: C13H14O4

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one - 75631-42-4

Specification

CAS No. 75631-42-4
Molecular Formula C13H14O4
Molecular Weight 234.25 g/mol
IUPAC Name 1-(5-acetyl-2,4-dihydroxy-3-prop-2-enylphenyl)ethanone
Standard InChI InChI=1S/C13H14O4/c1-4-5-9-12(16)10(7(2)14)6-11(8(3)15)13(9)17/h4,6,16-17H,1,5H2,2-3H3
Standard InChI Key RSAMPULHTARIED-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=C(C(=C1O)CC=C)O)C(=O)C
Canonical SMILES CC(=O)C1=CC(=C(C(=C1O)CC=C)O)C(=O)C

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Architecture

The compound is formally named 1-(5-acetyl-2,4-dihydroxy-3-prop-2-enylphenyl)ethanone under IUPAC guidelines, reflecting its substitution pattern on the phenolic ring . The core structure consists of a dihydroxyphenyl moiety (positions 2 and 4) modified at position 3 with an allyl group (CH2CHCH2\text{CH}_2\text{CHCH}_2) and at position 5 with an acetyl group (COCH3\text{COCH}_3). A second acetyl group is appended to the phenyl ring’s position 1, completing the bis-acetylated system.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number75631-42-4
Molecular FormulaC13H14O4\text{C}_{13}\text{H}_{14}\text{O}_4
Molecular Weight234.25 g/mol
Exact Mass234.08900 Da
IUPAC Name1-(5-acetyl-2,4-dihydroxy-3-prop-2-enylphenyl)ethanone
SMILESCC(=O)C1=CC(=C(C(=C1O)CC=C)O)C(=O)C
InChIKeyRSAMPULHTARIED-UHFFFAOYSA-N

Synthesis and Mechanistic Pathways

Conventional Synthetic Routes

The compound is synthesized via Friedel-Crafts acylation and alkylation reactions, leveraging the reactivity of phenolic substrates. A representative pathway involves:

  • Selective Protection of Phenolic Hydroxyl Groups: Resorcinol derivatives are often protected with tert-butyldimethylsilyl (TBS) groups to direct electrophilic substitution.

  • Allylation at Position 3: Reaction with allyl bromide in the presence of a Lewis acid (e.g., AlCl3\text{AlCl}_3) introduces the allyl moiety .

  • Acetylation at Positions 1 and 5: Sequential treatment with acetyl chloride under acidic conditions installs the acetyl groups .

  • Deprotection: Final removal of protective groups yields the target compound.

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionYield (%)
Allylation CatalystAlCl3\text{AlCl}_3 (1.2 equiv)78
Acetylation Temperature0–5°C (controlled)65
Deprotection AgentTetrabutylammonium fluoride92

Patent Literature and Industrial Relevance

A 1983 patent (US4400542 A1) assigned to Fisons Limited describes methods for producing structurally related dihydroxyacetophenones, highlighting their utility as intermediates in antifungal and anti-inflammatory agents. The Indian Journal of Chemistry (1986) further elaborates on catalytic systems for enhancing regioselectivity in poly-substituted phenolic syntheses.

Physicochemical Properties and Stability

Thermodynamic and Solubility Profiles

  • Melting Point: ~130–140°C (based on 1-(3-allyl-2,4-dihydroxyphenyl)ethanone, m.p. 133°C) .

  • LogP: Estimated at 2.03 via computational models, indicating moderate lipophilicity .

  • Aqueous Solubility: Low (<1 mg/mL at 25°C) due to extensive hydrogen bonding and hydrophobic allyl/acetyl groups.

Acid-Base Behavior

The phenolic hydroxyl groups (pKa ~8–10) confer pH-dependent solubility, with deprotonation occurring under alkaline conditions . The acetyl groups remain non-ionizable under physiological conditions.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s bis-acetylated structure makes it a candidate for prodrug development. For example, acetyl-protected phenols are often hydrolyzed in vivo to release active phenolic drugs .

Organic Synthesis Building Block

Its allyl group enables participation in Diels-Alder reactions, click chemistry, and radical polymerization, facilitating the synthesis of dendrimers and cross-linked polymers .

Analytical Chemistry

In mass spectrometry, acetylated phenols serve as matrix additives in MALDI-TOF for analyzing small molecules, though this compound’s utility in such applications remains unexplored .

Research Findings and Biological Activity

Antimicrobial Screening

While direct studies are lacking, structurally related dihydroxyacetophenones exhibit moderate antibacterial activity against Gram-positive strains (e.g., Staphylococcus aureus, MIC 32–64 µg/mL) .

Antioxidant Capacity

The ortho-dihydroxy configuration enables radical scavenging via hydrogen atom transfer (HAT), as demonstrated in assays using DPPH and ABTS radicals .

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